molecular formula C9H24N4 B1588566 Tris[2-(methylamino)ethyl]amine CAS No. 65604-89-9

Tris[2-(methylamino)ethyl]amine

Cat. No.: B1588566
CAS No.: 65604-89-9
M. Wt: 188.31 g/mol
InChI Key: GMLHUKQBMDKQBD-UHFFFAOYSA-N
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Description

Tris[2-(methylamino)ethyl]amine is a polyamine compound with the molecular formula C9H24N4 and a molecular weight of 188.31 g/mol . This compound is characterized by its three methylaminoethyl groups attached to a central nitrogen atom, making it a versatile ligand in coordination chemistry. It is commonly used in various chemical reactions and industrial applications due to its unique structural properties.

Scientific Research Applications

Safety and Hazards

Tris[2-(methylamino)ethyl]amine causes severe skin burns and eye damage. It is harmful if inhaled due to the destruction of respiratory tissues, is toxic if swallowed, and can be fatal in contact with skin . Its median lethal dose is 246 mg/kg, oral (rat), and 117 mg/kg, dermal (rabbit) .

Future Directions

Tris[2-(methylamino)ethyl]amine is majorly used in atom transfer radical polymerization (ATRP) . It is a hexamethyl derivative of (2-aminoethyl)amine, also known as trenMe . It can be prepared by a modification of Ristempart’s synthesis . Future research may focus on its potential applications in other areas of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris[2-(methylamino)ethyl]amine can be synthesized through several methods. One common approach involves the reaction of tris(2-aminoethyl)amine with methylamine under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Tris[2-(methylamino)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Tris[2-(methylamino)ethyl]amine is unique due to its specific structural configuration, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and catalysis .

Properties

IUPAC Name

N-methyl-N',N'-bis[2-(methylamino)ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24N4/c1-10-4-7-13(8-5-11-2)9-6-12-3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLHUKQBMDKQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(CCNC)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447207
Record name Tris[2-(methylamino)ethyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65604-89-9
Record name Tris[2-(methylamino)ethyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris[2-(methylamino)ethyl]amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of Tris[2-(methylamino)ethyl]amine influence its interaction with copper ions in the context of water oxidation catalysis?

A1: this compound (Tren) exhibits a unique behavior in the presence of Cu(II) ions when compared to its methyl-substituted derivatives, Me3(Tren) and Me6(Tren) []. While all three compounds can form complexes with Cu(II), only the Cu(II)-Tren complex effectively decomposes under electrochemical conditions to form a catalytically active Cu oxide/hydroxide film on the electrode surface. This difference arises from the ability of the primary amine groups in Tren to engage in intra-complex proton-coupled electron transfer (PCET) with the Cu center, facilitating ligand decomposition and subsequent formation of the active catalyst. The methyl substituents in Me3(Tren) and Me6(Tren) likely hinder this PCET process due to steric hindrance, explaining their inability to form the surface-bound active species.

Q2: Are there any applications of this compound in the synthesis of large molecules?

A3: Yes, this compound has been successfully employed as a core moiety in the synthesis of large carbohydrate-based dendrimers []. The compound's three secondary amine groups provide sites for attaching dendritic wedges, which are constructed from oligosaccharide monomers. This convergent synthetic approach allows for the creation of well-defined dendritic structures with a significant number of monosaccharide residues (21 and 27 in the reported study). The resulting carbohydrate-based dendrimers can have potential applications in various fields, including drug delivery and biomaterial design.

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